3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate
Overview
Description
3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate is a specialized fluorinated acrylate monomer. This compound is known for its unique properties, including high thermal and chemical resistance, water repellency, and strong fluorine electronegativity. These characteristics make it valuable in various industrial applications, particularly in the production of high-performance coatings and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate typically involves the reaction of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired monomer .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and enhances the performance of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other acrylates or methacrylates.
Substitution Reactions: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable and inert polymers.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The fluorinated segments of the polymer provide hydrophobicity and chemical resistance, while the acrylate backbone ensures mechanical strength and flexibility. These properties make it suitable for various applications where durability and stability are required .
Comparison with Similar Compounds
- 2-(Perfluoro-3-methylbutyl)ethyl acrylate
- Perfluorooctyl acrylate
- Perfluorobutyl acrylate
Comparison: 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate stands out due to its unique combination of a hydroxyl group and a fluorinated segment. This combination provides enhanced reactivity and the ability to form hydrogen bonds, which is not commonly observed in other similar compounds. Additionally, the presence of the hydroxyl group allows for further functionalization, making it more versatile in various applications .
Properties
IUPAC Name |
[4,4,5,5,6,7,7,7-octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F11O3/c1-2-6(24)25-4-5(23)3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h2,5,23H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCHHTXFDYJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F11O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379880 | |
Record name | (Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16083-76-4 | |
Record name | 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16083-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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